Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-
Overview
Description
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- is a highly strained bicyclic compound consisting of two fused cyclopropane rings with a phenylsulfonyl group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various synthetic applications.
Mechanism of Action
Target of Action
1-(Benzenesulfonyl)bicyclo[1.1.0]butane, also known as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, is a type of bicyclo[1.1.0]butane (BCB) compound . BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes
Mode of Action
The mode of action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane involves its unique chemical properties. The compound is highly strained, which allows it to participate in a range of strain-releasing reactions . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .
Biochemical Pathways
The biochemical pathways affected by 1-(Benzenesulfonyl)bicyclo[1.1.0]butane are primarily related to its role as an intermediate in the synthesis of other compounds. It is used in ‘strain release’ chemistry to produce substituted four-membered rings and bicyclo[1.1.1]pentanes . These products can then participate in various biochemical reactions, depending on their specific structures and properties.
Pharmacokinetics
The pharmacokinetics of 1-(Benzenesulfonyl)bicyclo[11It is known that the three-dimensionality and saturation level of drug-like compounds can enhance their potency, selectivity, and pharmacokinetic profile .
Result of Action
The result of the action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane is the production of other chemically interesting compounds through strain-release reactions . These compounds can then be used in various applications, including bioconjugation processes .
Action Environment
The action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane can be influenced by various environmental factors. For instance, the strain energy of the compound, which is a key factor in its reactivity, can be affected by temperature and pressure . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- typically involves the formation of the strained bicyclic core followed by the introduction of the phenylsulfonyl group. One common method is the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can be further reacted with phenylsulfonyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to induce ring-opening reactions.
Major Products
The major products formed from these reactions include cyclobutanes, cyclobutenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenylsulfonyl group.
Spiropentane: Another highly strained bicyclic compound with a different ring fusion.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring system.
Uniqueness
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts additional reactivity and stability to the compound. This makes it a versatile intermediate in synthetic chemistry, with applications that are not easily achievable with other similar compounds .
Properties
IUPAC Name |
1-(benzenesulfonyl)bicyclo[1.1.0]butane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJORDRKZOZLVKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508706 | |
Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80989-84-0 | |
Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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